molecular formula C26H18FN3O6 B2702436 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-37-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2702436
CAS No.: 877657-37-9
M. Wt: 487.443
InChI Key: LJJCSFJEWHCRBT-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H18FN3O6 and its molecular weight is 487.443. The purity is usually 95%.
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Scientific Research Applications

Potential Therapeutic Applications

Research on structurally similar compounds has shown potential therapeutic applications, particularly in the context of neurodegenerative disorders and cancer treatment. For example, compounds synthesized with fluorine substitutions have been studied for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. The radiolabeled compounds such as [18F]PBR compounds have demonstrated potential as imaging agents for PBR expression in neurodegenerative diseases, offering insights into disease progression and therapeutic efficacy (Fookes et al., 2008).

Receptor Binding Studies

Related research has also focused on receptor binding studies, where compounds with specific structural features have been synthesized and evaluated for their binding affinities to various receptors, such as the translocator protein (18 kDa) (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes, and compounds exhibiting subnanomolar affinity for TSPO, such as certain pyrazolo[1,5-a]pyrimidines, highlight the potential for using structurally related compounds in studying receptor-ligand interactions and developing imaging agents for PET scans to investigate neuroinflammation (Damont et al., 2015).

Synthetic Methodology Development

On the synthetic side, research has been conducted on developing novel methodologies for synthesizing complex heterocyclic compounds, including those with benzothiazole and pyrimidine moieties. These studies not only advance the field of synthetic organic chemistry but also provide versatile intermediates for further functionalization and exploration of biological activities (Janardhan et al., 2014).

Properties

CAS No.

877657-37-9

Molecular Formula

C26H18FN3O6

Molecular Weight

487.443

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H18FN3O6/c27-16-6-8-17(9-7-16)30-25(32)24-23(18-3-1-2-4-19(18)36-24)29(26(30)33)13-22(31)28-12-15-5-10-20-21(11-15)35-14-34-20/h1-11H,12-14H2,(H,28,31)

InChI Key

LJJCSFJEWHCRBT-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)OC6=CC=CC=C64

solubility

not available

Origin of Product

United States

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